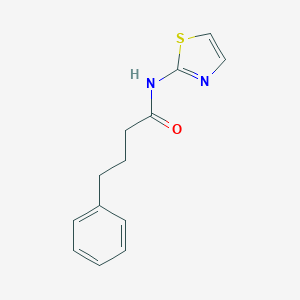

4-phenyl-N-(1,3-thiazol-2-yl)butanamide

Description

4-Phenyl-N-(1,3-thiazol-2-yl)butanamide is a thiazole-based amide compound characterized by a butanamide backbone linked to a phenyl group at the C4 position and a 1,3-thiazol-2-yl moiety at the terminal nitrogen. Thiazole derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . The compound’s structure combines the rigidity of the thiazole ring with the flexibility of the butanamide chain, making it a candidate for structure-activity relationship (SAR) studies.

Key structural features:

- Thiazole ring: Contributes to π-π stacking interactions and hydrogen bonding.

- Phenyl group: Enhances lipophilicity and influences receptor binding.

- Butanamide linker: Provides conformational flexibility.

Propriétés

Formule moléculaire |

C13H14N2OS |

|---|---|

Poids moléculaire |

246.33g/mol |

Nom IUPAC |

4-phenyl-N-(1,3-thiazol-2-yl)butanamide |

InChI |

InChI=1S/C13H14N2OS/c16-12(15-13-14-9-10-17-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,14,15,16) |

Clé InChI |

LWPRIYRSEGZFND-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=NC=CS2 |

SMILES canonique |

C1=CC=C(C=C1)CCCC(=O)NC2=NC=CS2 |

Solubilité |

28.5 [ug/mL] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues and their distinguishing features:

Key Differences and Implications

Heterocyclic Core Modifications

- Thiazole vs. This modification may alter pharmacokinetic properties like solubility and metabolic stability.

Substituent Effects

- Electron-Withdrawing Groups : The 2,4-dichloro substitution on the benzamide analogue likely enhances electrophilicity, improving interactions with nucleophilic residues in target proteins.

- Sulfonamide Functionalization : The sulfonamide group in introduces strong hydrogen-bonding capability and acidity, which could improve water solubility but may reduce blood-brain barrier permeability.

Research Findings and Spectral Comparisons

Spectroscopic Data

- IR Spectroscopy :

- NMR Data :

- Protons adjacent to the thiazole ring (e.g., CH₂ in butanamide) resonate at δ 2.5–3.5 ppm in ¹H-NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.